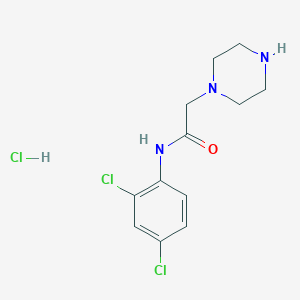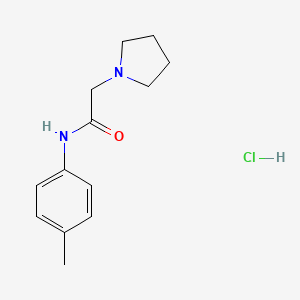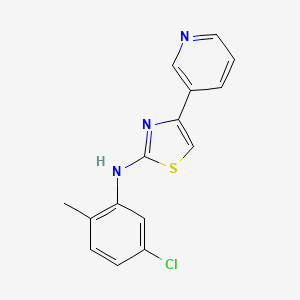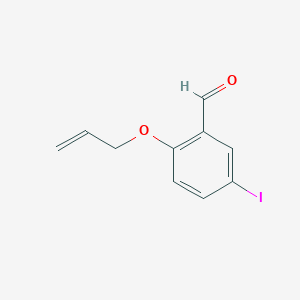
2-(allyloxy)-5-iodobenzaldehyde
Übersicht
Beschreibung
2-(Allyloxy)-5-iodobenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features an iodine atom and an allyloxy group attached to a benzene ring, with an aldehyde functional group at the para position relative to the iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allyloxy)-5-iodobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-iodobenzaldehyde.
Allylation: The hydroxyl group is converted to an allyloxy group through an allylation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 2-(allyloxy)-5-iodobenzoic acid.
Reduction: 2-(allyloxy)-5-iodobenzyl alcohol.
Substitution: 2-(allyloxy)-5-azidobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Allyloxy)-5-iodobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can participate in various organic reactions, making it valuable for constructing diverse chemical structures.
Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to compounds with therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(allyloxy)-5-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or oxidation-reduction processes.
Vergleich Mit ähnlichen Verbindungen
2-(Allyloxy)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine.
2-(Allyloxy)-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of iodine.
2-(Allyloxy)-5-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 2-(Allyloxy)-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of radiolabeling applications in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-iodo-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGHJEIURSEAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]hexanamide](/img/structure/B4136201.png)
![4-(2-{[(5-CHLORO-2-METHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B4136202.png)
![N-(diphenylmethyl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4136207.png)
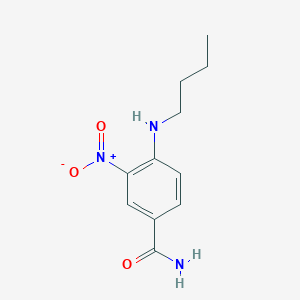
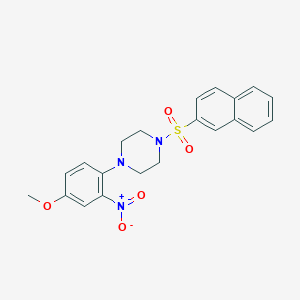
![N-[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4136232.png)
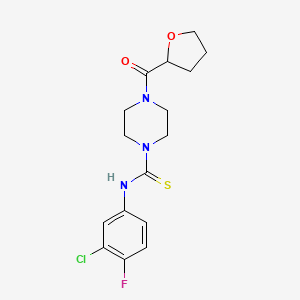
![methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4136241.png)
![3-bromo-4-ethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4136247.png)

![2-[4-({[1-(1-adamantyl)ethyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4136262.png)
